In Silico MurA Binding Affinity vs. Fosfomycin
In a computational study assessing antibacterial potential, Eleutheroside C (reported as Eleuthoside C) demonstrated a significantly stronger binding affinity for the MurA enzyme, a critical target for antibacterial agents, when compared to the clinically used drug fosfomycin . This suggests a promising, potentially more effective, interaction profile for Eleutheroside C against this validated target.
| Evidence Dimension | Binding Affinity (ΔG) |
|---|---|
| Target Compound Data | -10.5 kcal/mol |
| Comparator Or Baseline | Fosfomycin: -4.6 kcal/mol |
| Quantified Difference | ΔG difference: -5.9 kcal/mol (approximately 2.3-fold lower/more favorable) |
| Conditions | Molecular docking simulation against MurA protein (PDB ID: 1UAE) |
Why This Matters
This data identifies Eleutheroside C as a unique molecular probe for MurA enzyme studies and a more promising scaffold for antibiotic development than the established comparator drug.
